

# A Comprehensive Technical Guide to Saxagliptin-15N,D2 Hydrochloride Reference Standard

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Saxagliptin-15N,D2Hydrochloride

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This in-depth technical guide provides essential information on the commercial availability and analytical characterization of the Saxagliptin-15N,D2 Hydrochloride reference standard. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Saxagliptin in biological matrices.

## Commercial Availability

Saxagliptin-15N,D2 Hydrochloride is available from several specialized chemical suppliers who provide reference standards for the pharmaceutical industry. Key commercial sources include LGC Standards, Simson Pharma Limited, Acanthus Research, and MedchemExpress.<sup>[1][2][3]</sup> These suppliers typically provide the reference standard with a Certificate of Analysis (CoA), detailing its identity, purity, and isotopic enrichment. While the product may be available from stock from some vendors, others may offer it on a custom synthesis basis.<sup>[1][3]</sup>

## Physicochemical and Analytical Data

The quality and reliability of a reference standard are paramount for its use in regulated analytical methods. The following tables summarize the key physicochemical properties and typical analytical specifications for Saxagliptin-15N,D2 Hydrochloride.

Table 1: Physicochemical Properties

Property	Value
Chemical Name	(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile hydrochloride
Molecular Formula	C <sub>18</sub> H <sub>23</sub> D <sub>2</sub> N <sub>2</sub> <sup>15</sup> NO <sub>2</sub> ·HCl
CAS Number	1309934-06-2[1]
Unlabeled CAS	361442-04-8[1]
Isotope Labels	<sup>15</sup> N, Deuterium (D <sub>2</sub> )

Table 2: Representative Analytical Specifications

Parameter	Typical Specification	Analytical Method
Identity	Conforms to structure	<sup>1</sup> H-NMR, <sup>13</sup> C-NMR, Mass Spectrometry
Chemical Purity (by HPLC)	≥ 98%	HPLC-UV
Isotopic Enrichment ( <sup>15</sup> N)	≥ 98 atom % <sup>15</sup> N	Mass Spectrometry, <sup>15</sup> N-NMR
Isotopic Enrichment (D <sub>2</sub> )	≥ 98 atom % D	Mass Spectrometry, <sup>2</sup> H-NMR
Residual Solvents	Meets ICH limits	GC-HS
Water Content	Report value	Karl Fischer Titration

## Experimental Protocols

The characterization of Saxagliptin-15N,D2 Hydrochloride reference standard involves a suite of analytical techniques to confirm its identity, purity, and isotopic integrity. Below are detailed methodologies for key experiments.

## Identity Confirmation by Mass Spectrometry and NMR

Objective: To confirm the molecular weight and structure of the isotopically labeled Saxagliptin.

- Mass Spectrometry (MS):
  - Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
  - Sample Preparation: A dilute solution of the reference standard is prepared in a suitable solvent such as acetonitrile or methanol.
  - Analysis: The sample is infused directly or via liquid chromatography into the mass spectrometer. The full scan mass spectrum is acquired in positive ion mode.
  - Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule  $[M+H]^+$  of Saxagliptin- $^{15}N,D_2$ . The measured mass-to-charge ratio ( $m/z$ ) should be consistent with the calculated exact mass of the labeled compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $CD_3OD$ ).
  - Analysis:  $^1H$ ,  $^{13}C$ , and  $^{15}N$  NMR spectra are acquired.
  - Expected Result: The  $^1H$  and  $^{13}C$  NMR spectra will be similar to that of unlabeled Saxagliptin, with minor shifts possible due to isotopic effects. The  $^{15}N$  NMR spectrum will confirm the position of the  $^{15}N$  label.

## Chemical Purity Determination by HPLC-UV

Objective: To quantify the chemical purity of the reference standard and to detect any unlabeled Saxagliptin or other impurities.

- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
  - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  - Flow Rate: Typically 1.0 mL/min.
  - Detection Wavelength: UV detection at a wavelength where Saxagliptin has significant absorbance (e.g., around 210 nm).
  - Injection Volume: 10  $\mu$ L.
- Sample Preparation: A solution of the reference standard is prepared in the mobile phase or a compatible solvent at a known concentration.
- Analysis: The sample solution is injected into the HPLC system. The peak area of Saxagliptin-15N,D2 is measured, and the area percentages of all other peaks are calculated.
- Calculation: Purity (%) = (Area of main peak / Total area of all peaks) x 100

## Isotopic Enrichment Determination by Mass Spectrometry

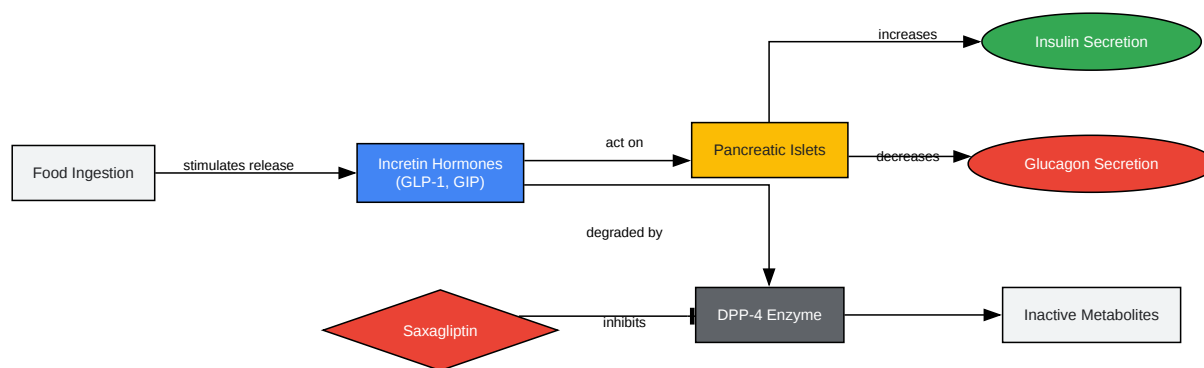
Objective: To determine the percentage of the  $^{15}\text{N}$  and Deuterium isotopes in the labeled molecule.

- Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).
- Analysis: The relative intensities of the mass isotopologues of the molecular ion are measured. For Saxagliptin-15N,D2, the instrument will measure the abundance of the ion corresponding to the labeled compound relative to any unlabeled (M) and partially labeled species.
- Calculation: The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution for a given enrichment level.

## Visualizations

### Signaling Pathway of Saxagliptin

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). This leads to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

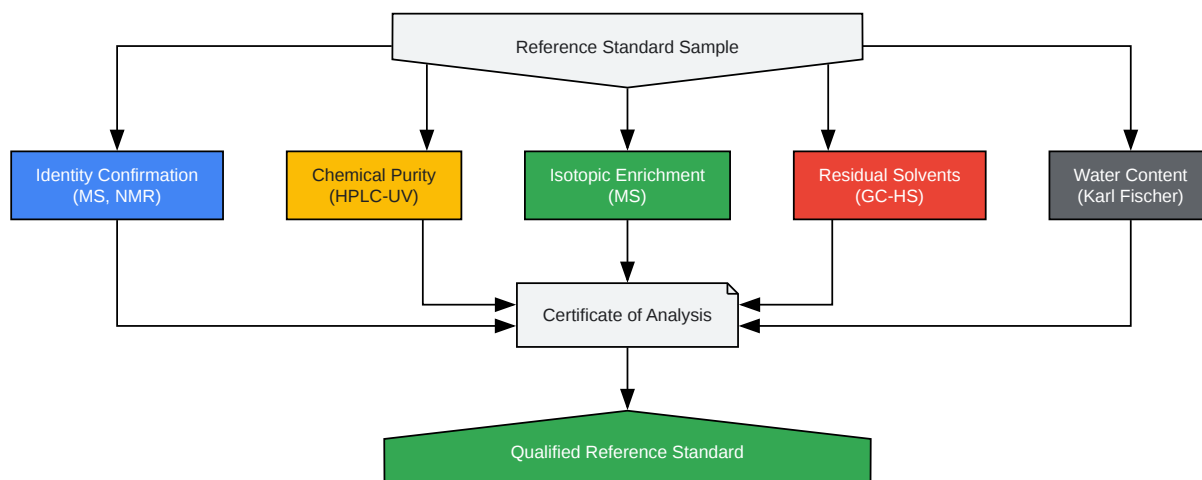


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Caption: Mechanism of action of Saxagliptin.

### Experimental Workflow for Reference Standard Characterization

The following diagram illustrates the typical workflow for the analytical characterization of a Saxagliptin-15N,D2 Hydrochloride reference standard.



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Caption: Analytical workflow for reference standard qualification.

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## References

- 1. Saxagliptin-15N,D2 Hydrochloride | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. Saxagliptin-15N,D2 - Acanthus Research [[acanthusresearch.com](https://www.acanthusresearch.com)]
- 3. Saxagliptin-15N,D2 Hydrochloride | CAS No- 1309934-06-2 | Simson Pharma Limited [[simsonpharma.com](https://www.simsonpharma.com)]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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